![molecular formula C10H11N B13834859 7-Aza-benzonorbornene](/img/structure/B13834859.png)
7-Aza-benzonorbornene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aza-benzonorbornene is a heterocyclic compound that features a nitrogen atom incorporated into the benzonorbornene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aza-benzonorbornene typically involves the reaction of cyclopentadiene with a nitrogen-containing precursor under specific conditions. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with a nitrogen-containing dienophile to form the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Aza-benzonorbornene undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkyl groups in the presence of a catalyst.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
7-Aza-benzonorbornene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which 7-Aza-benzonorbornene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For instance, its derivatives may interact with enzymes or receptors, altering their activity and leading to therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
7-Oxa-benzonorbornene: Similar in structure but contains an oxygen atom instead of nitrogen.
Benzonorbornene: Lacks the nitrogen atom, making it less reactive in certain chemical reactions.
Uniqueness: 7-Aza-benzonorbornene’s unique nitrogen atom incorporation provides distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H11N |
---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
(1R,8S)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C10H11N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-4,9-11H,5-6H2/t9-,10+ |
InChI-Schlüssel |
SYZUAZULBPRFAP-AOOOYVTPSA-N |
Isomerische SMILES |
C1C[C@H]2C3=CC=CC=C3[C@@H]1N2 |
Kanonische SMILES |
C1CC2C3=CC=CC=C3C1N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.